molecular formula C9H8ClIO3 B3055415 Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester CAS No. 646054-39-9

Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester

Cat. No. B3055415
CAS RN: 646054-39-9
M. Wt: 326.51 g/mol
InChI Key: CRMUQUNTABPTRO-UHFFFAOYSA-N
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Description

Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester (CIPE) is a synthetic compound developed for use in laboratory experiments, particularly those involving organic synthesis. CIPE is a versatile reagent, and has been used in a wide variety of applications such as the synthesis of pharmaceuticals, biologically active compounds, and other organic compounds. CIPE has been used in a variety of different laboratory experiments, and its versatility and effectiveness have made it a popular choice for many researchers.

Scientific Research Applications

  • Gas Chromatographic Analysis : Methyl esters of phenoxyacetic acids, such as acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester, have been utilized in gas chromatographic analysis. The technique involves the alkylation of carboxylate salts of acidic herbicides for effective gas chromatographic detection, as demonstrated by Thio et al. (1979) in their study on the preparation of methyl esters for chromatographic analysis (Thio, Kornet, Tan, & Tompkins, 1979).

  • Chemical Synthesis and Analysis : In organic chemistry, such compounds are important for synthetic processes and analytical techniques. For instance, Engvild et al. (1980) identified 4-chloroindole-3-acetic acid methyl ester in various plant species using gas chromatography-mass spectrometry, highlighting its role in plant biology and analytical chemistry (Engvild, Egsgaard, & Larsen, 1980).

  • Organic Reaction Mechanisms : In a study by Bachi, Bilokin, and Melman (1998), the acetic acid residue was stereoselectively attached to carvone, showcasing the use of such esters in intricate organic synthesis and reaction mechanisms (Bachi, Bilokin, & Melman, 1998).

  • Environmental and Agricultural Applications : this compound, and similar compounds have been utilized in environmental and agricultural research. For example, Catalina et al. (2000) discussed a method for analyzing chlorophenoxy acid herbicides in water, showing the relevance of these compounds in environmental studies (Catalina, Dallüge, Vreuls, & Brinkman, 2000).

  • Photocatalytic Decomposition : The photocatalytic decomposition of herbicides like MCPA, which is structurally related to this compound, has been studied, as illustrated by Topalov et al. (2001) in their research on the decomposition of MCPA in aqueous suspensions containing TiO2 (Topalov, Abramović, Molnár-Gábor, Csanádi, & Arcson, 2001).

  • Phenol Derivatives Isolation : Mei et al. (2020) isolated a new phenol derivative related to this compound from a mangrove-derived fungus, indicating the role of these compounds in natural product research (Mei, Nong, Wang, Sun, Huang, Luo, Zheng, & Chen, 2020).

properties

IUPAC Name

methyl 2-(2-chloro-4-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMUQUNTABPTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461759
Record name Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

646054-39-9
Record name Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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